molecular formula C11H10FNO B11801641 (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol

(1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol

Cat. No.: B11801641
M. Wt: 191.20 g/mol
InChI Key: DUGQNELKYPQBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol: is an organic compound that features a pyrrole ring substituted with a fluorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with pyrrole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol is used as a building block in organic synthesis. It can be utilized in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: The compound may be used in the development of biological probes or as a precursor for bioactive molecules. Its structural features make it a candidate for studying interactions with biological targets.

Medicine: Potential applications in medicinal chemistry include the development of pharmaceuticals. The compound’s unique structure could be explored for its activity against various biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be leveraged in the development of new materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds:

    (3-Fluorophenyl)methanol: A simpler analog with similar functional groups but lacking the pyrrole ring.

    (1-(4-Fluorophenyl)-1H-pyrrol-2-yl)methanol: A structural isomer with the fluorine atom in a different position.

    (1-(3-Chlorophenyl)-1H-pyrrol-2-yl)methanol: A compound with a similar structure but with a chlorine atom instead of fluorine.

Uniqueness: (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol is unique due to the combination of the fluorophenyl group and the pyrrole ring. This combination imparts specific chemical and biological properties that can be exploited in various applications. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

[1-(3-fluorophenyl)pyrrol-2-yl]methanol

InChI

InChI=1S/C11H10FNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-7,14H,8H2

InChI Key

DUGQNELKYPQBBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC=C2CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.